Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound features a pyridine substituent, which contributes to its potential biological activity and versatility in synthetic applications. The molecular formula for this compound is , and its molecular weight is approximately 232.23 g/mol.
The compound can be synthesized through various methods involving the reaction of pyridine derivatives with oxadiazole precursors. It has been studied for its potential applications in medicinal chemistry due to its unique structural properties.
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate is classified as an organic heterocyclic compound, specifically an oxadiazole. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.
The synthesis of Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the following steps:
In one common synthetic route, a mixture of a suitable pyridine derivative and an oxadiazole precursor is heated under reflux in a solvent such as ethanol or dimethylformamide. The reaction conditions must be optimized to ensure high yield and purity of the final product.
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance reactivity and selectivity.
The mechanism of action for Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate is primarily related to its interactions with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-deficient nature.
Research indicates that compounds containing oxadiazole structures often exhibit antimicrobial and anti-inflammatory properties due to their ability to inhibit specific biological pathways.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate has potential applications in:
This compound exemplifies the versatility and significance of oxadiazoles in both synthetic chemistry and practical applications across various scientific fields.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored for nearly eight decades until its pharmaceutical potential was recognized in the mid-20th century [1] [7]. The pivotal breakthrough came in the 1960s with the introduction of Oxolamine as the first commercial drug containing this scaffold, marketed as a cough suppressant targeting airway sensory nerves [1] [7]. This landmark discovery ignited sustained interest in the heterocycle's medicinal applications, with research intensity doubling over the past fifteen years according to publication trend analyses [1] [7]. The subsequent decades witnessed strategic diversification of this core structure, yielding compounds with varied biological profiles. Notably, Ataluren (PTC124) emerged as a groundbreaking therapeutic for nonsense mutation-mediated Duchenne muscular dystrophy, while Pleconaril was developed as a broad-spectrum antiviral agent targeting picornaviruses through capsid binding [1] [8]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazole alkaloids isolated from the marine mollusk Phidiana militaris—provided significant validation of the scaffold's biological relevance and expanded interest in its cytotoxic and neuromodulatory potential [1] [5].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Pharmaceuticals [1] [7] [8]
Compound | Therapeutic Category | Primary Indication/Target | Development/Approval Era |
---|---|---|---|
Oxolamine | Antitussive | Cough suppression (airway sensory nerves) | 1960s |
Prenoxdiazine | Antitussive & smooth muscle modulator | Cough, gastrointestinal disorders | 1970s |
Fasiplon | Anxiolytic | Non-benzodiazepine anxiolytic (GABA modulation) | 1980s/1990s |
Butalamine | Vasodilator | Peripheral vascular disorders | 1970s |
Pleconaril | Antiviral | Picornavirus infections (capsid binding) | 1990s/2000s |
Ataluren (PTC124) | Genetic disorder therapy | Nonsense mutation-mediated Duchenne muscular dystrophy | 2010s |
Proxazole | Gastrointestinal agent | Functional GI disorders (smooth muscle modulation) | 1970s |
The 1,2,4-oxadiazole ring serves as a privileged bioisosteric replacement for ester and amide functionalities, addressing critical instability issues while preserving spatial geometry and electronic profiles essential for target engagement [1] [3] [7]. This strategic substitution counters the rapid enzymatic hydrolysis that plagues conventional carbonyl-containing groups (e.g., esters, carbamates, hydroxamic esters) in biological systems, significantly enhancing metabolic stability [1] [4]. The heterocycle's exceptional resilience to chemical degradation is evidenced by its stability under strongly acidic conditions that would typically cleave ester bonds, including concentrated sulfuric acid environments [3] [7]. Beyond stability enhancement, the 1,2,4-oxadiazole scaffold provides distinct hydrogen-bonding capabilities through its multiple heteroatoms (O, N, N), enabling specific interactions with biological targets that often translate to improved binding affinity and selectivity compared to carbonyl analogs [3] [8]. The ring's dipole moment (approximately 4.0 D) creates electronic distributions that effectively mimic the charge separation in ester groups while offering superior resistance to esterases and amidases—a property rigorously validated through comparative metabolic studies showing significantly extended in vitro half-lives (>2-fold increase) in liver microsome assays [1] [4]. This combination of bioisosteric fidelity and enhanced stability makes 1,2,4-oxadiazoles particularly valuable in CNS drug development where metabolic stability is paramount, as demonstrated by the blood-brain barrier penetration of several derivatives including fasiplon and experimental anti-Alzheimer agents [4] [6].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Conventional Carbonyl Groups [1] [3] [4]
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic Stability | Low (susceptible to esterases) | Moderate (susceptible to amidases) | High (resistant to both) |
Hydrolytic Resistance | Poor | Moderate | Excellent (stable in conc. H₂SO₄) |
Representative Half-life (Human Liver Microsomes) | 15-60 minutes | 30-120 minutes | >240 minutes |
Hydrogen Bond Acceptor Capacity | 2 sites (carbonyl O, ester O) | 2 sites (carbonyl O, amide N if tertiary) | 3 sites (oxadiazole O and N atoms) |
Dipole Moment | ~1.8-2.0 D | ~3.5 D | ~4.0 D |
Aromatic Character | Non-aromatic | Non-aromatic | Weakly aromatic |
The strategic incorporation of pyridinyl substituents—specifically at the C5 position of the 1,2,4-oxadiazole ring—represents a sophisticated molecular design approach to enhance target affinity and optimize physicochemical properties. The 2-pyridinyl configuration creates a spatially constrained bidentate binding motif where the pyridine nitrogen and oxadiazole nitrogen atoms adopt optimal geometry for simultaneous coordination with biological targets, significantly enhancing binding energy through chelation effects [6] [8]. This geometric advantage is particularly evident in enzyme inhibition, where the pyridinyl-oxadiazole combination demonstrates superior binding to catalytic sites compared to monodentate heterocycles [8]. Beyond spatial advantages, the electron-withdrawing nature of the pyridine ring substantially influences the oxadiazole's electronic distribution, lowering the LUMO energy and facilitating charge-transfer interactions with electron-rich biological targets—an effect quantified through Hammett constants (σ meta ≈ 0.56 for 3-pyridinyl, σ para ≈ 0.66 for 4-pyridinyl) that correlate with enhanced inhibitory potency in structure-activity relationship studies [6] [8].
The nitrogen positioning within the pyridine ring (ortho, meta, para) creates distinct electronic and steric profiles that profoundly influence biological activity. The ortho-substituted (2-pyridinyl) derivatives exhibit superior antibacterial and CNS activities due to optimal dipole alignment and additional hydrogen bonding possibilities [6] [9]. Computational analyses of Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate reveal its enhanced blood-brain barrier permeability (predicted log BB = -0.12) compared to phenyl-substituted analogs (log BB ≈ -0.85), attributable to the balanced lipophilicity (cLogP ≈ 1.8) and topological polar surface area (~65 Ų) imparted by the pyridinyl moiety [4] [5]. This molecular hybrid leverages the privileged structure status of both pyridine and 1,2,4-oxadiazole in medicinal chemistry, explaining its frequent emergence in screening hits against diverse targets including acetylcholinesterase (anti-Alzheimer applications), bacterial efflux pumps (antibacterial applications), and protein-tyrosine phosphatase 1B (anticancer applications) [4] [5] [8].
Table 3: Influence of Pyridine Regioisomerism on 1,2,4-Oxadiazole Properties and Bioactivity [6] [8]
Substituent Position | Hammett Constant (σ) | Relative AChE Inhibition (%) | Antibacterial EC₅₀ (μg/mL) vs Xanthomonas oryzae | Predicted log BB (Blood-Brain Barrier Penetration) |
---|---|---|---|---|
2-Pyridinyl | σ meta = 0.56 | 100% (reference) | 19.44-28.82 | -0.12 |
3-Pyridinyl | σ meta = 0.56 | 68-75% | 24.14-36.25 | -0.38 |
4-Pyridinyl | σ para = 0.66 | 45-62% | 31.40-41.78 | -0.72 |
Phenyl (unsubstituted) | σ = 0 | 22-30% | >100 | -0.85 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9